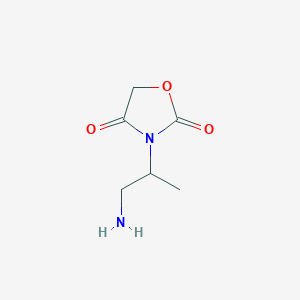
3-(1-Aminopropan-2-yl)-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminopropan-2-yl)-1,3-oxazolidine-2,4-dione is a heterocyclic organic compound that features an oxazolidine ring fused with a dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)-1,3-oxazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 1-aminopropan-2-ol with oxalic acid to form the oxazolidine ring. The reaction typically requires heating under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropan-2-yl)-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring into more saturated derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, reduced oxazolidines, and substituted amino compounds.
Scientific Research Applications
3-(1-Aminopropan-2-yl)-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropan-2-yl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol that shares structural similarities but lacks the oxazolidine ring.
Oxazolidinones: Compounds with a similar oxazolidine ring but different substituents.
Aminomethyl propanol: Another amino alcohol with different functional groups.
Uniqueness
3-(1-Aminopropan-2-yl)-1,3-oxazolidine-2,4-dione is unique due to its combination of an amino group and an oxazolidine ring fused with a dione structure. This unique arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O3/c1-4(2-7)8-5(9)3-11-6(8)10/h4H,2-3,7H2,1H3 |
InChI Key |
HUNITOUCAKAKBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N1C(=O)COC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13219133.png)



![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13219148.png)
![Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13219159.png)

![1-(3-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13219162.png)

![8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219173.png)
![4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219174.png)
